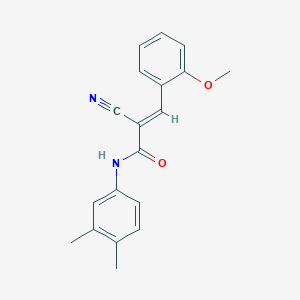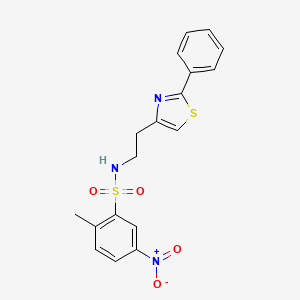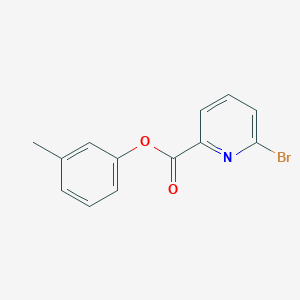
3-Methylphenyl 6-bromopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine-based heterocyclic compounds. It has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl 6-bromopyridine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes or receptors involved in various disease pathways. For example, in cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 6-bromopyridine-2-carboxylate are diverse and depend on the disease pathway targeted. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-Methylphenyl 6-bromopyridine-2-carboxylate for lab experiments include its potential as a drug candidate for the treatment of various diseases, its diverse biochemical and physiological effects, and its relatively simple synthesis method. However, its limitations include its low yield in the synthesis method, its unknown mechanism of action, and the need for further research to fully understand its potential as a drug candidate.
Orientations Futures
There are several future directions for the research of 3-Methylphenyl 6-bromopyridine-2-carboxylate. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its biochemical and physiological effects and to identify any potential side effects or limitations. Overall, 3-Methylphenyl 6-bromopyridine-2-carboxylate has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-Methylphenyl 6-bromopyridine-2-carboxylate involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be 45-50%.
Applications De Recherche Scientifique
3-Methylphenyl 6-bromopyridine-2-carboxylate has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to have anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-methylphenyl) 6-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9-4-2-5-10(8-9)17-13(16)11-6-3-7-12(14)15-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQOZACNTYSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 6-bromopyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

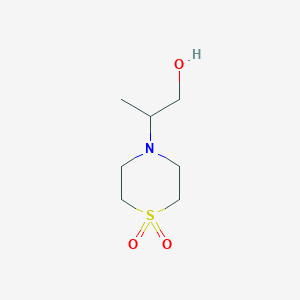
![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948902.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)
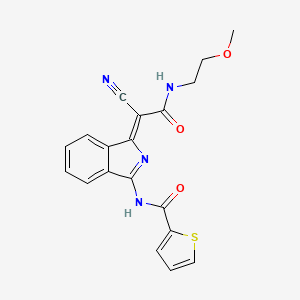
![1-(2,5-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)
![3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2948909.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)

